molecular formula C19H14N4O2S2 B2686720 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-69-7

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2686720
M. Wt: 394.47
InChI Key: MWQUCPZODOFACL-UHFFFAOYSA-N
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Description

“N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide” is a novel compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer high inhibition efficiencies by adsorbing onto surfaces through both physical and chemical means, suggesting potential applications in materials science and engineering to prevent corrosion (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial and anticancer potentials. These compounds have shown promising results against various pathogens and cancer cell lines, indicating their potential use in the development of new therapeutic agents. For example, benzothiazole derivatives have been synthesized and shown to possess significant antimicrobial activity, especially against Staphylococcus aureus and Bacillus subtilis, and anticancer activity, demonstrating their potential as leads for further pharmaceutical development (Deep et al., 2016; Palkar et al., 2017).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent, orally active antiallergy agents, showcasing the versatility of thiazole derivatives in medical applications. These compounds have exhibited significant antiallergy activity, surpassing that of conventional drugs in some cases, highlighting their potential in allergy treatment (Hargrave et al., 1983).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and multiple non-covalent interactions in gelation, which is relevant for materials science, particularly in the design of novel supramolecular materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-16(22-19-21-14-8-4-5-9-15(14)27-19)10-13-11-26-18(20-13)23-17(25)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQUCPZODOFACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide

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